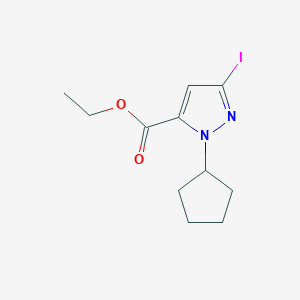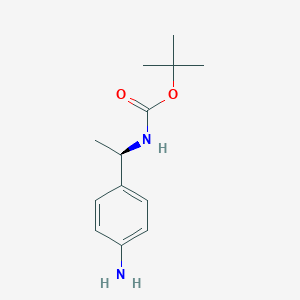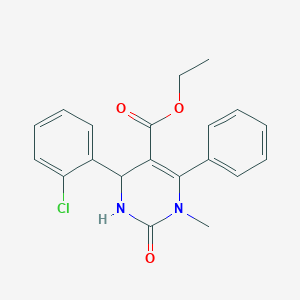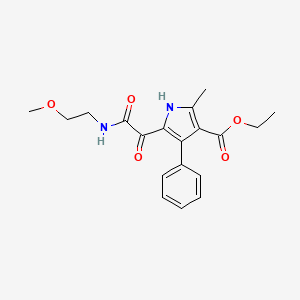![molecular formula C16H18O5 B2849929 [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428504-99-8](/img/structure/B2849929.png)
[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a compound with potential use for the production of iron oxide particles used in microscopy .
Synthesis Analysis
This compound can be synthesized by reacting 4-methylcoumarin with acetic anhydride . More detailed synthesis procedures can be found in various scientific papers .Molecular Structure Analysis
The molecular formula of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is C16H18O5 . Its average mass is 290.311 Da and its monoisotopic mass is 290.115417 Da . More detailed molecular structure analysis can be found in various scientific papers .Chemical Reactions Analysis
The chemical reactions involving [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are complex and can be found in various scientific papers .Physical And Chemical Properties Analysis
The physical and chemical properties of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid include a density of 1.2±0.1 g/cm3, boiling point of 479.8±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 78.4±3.0 kJ/mol, flash point of 177.1±22.2 °C, index of refraction of 1.555, molar refractivity of 76.1±0.3 cm3, and a molar volume of 237.1±3.0 cm3 .Scientific Research Applications
Synthesis of Photoactive Cellulose Derivatives
This compound has been utilized in the synthesis of water-soluble, photoactive cellulose derivatives. By esterifying cellulose with [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, researchers have created polyelectrolytes that are decorated with photochemically active chromene moieties . These derivatives are of particular interest for the development of smart materials due to their ability to undergo light-triggered photodimerization, which can be used to control material properties .
Development of Smart Materials
The photoactive properties of the cellulose derivatives synthesized using this compound make them suitable for the creation of smart materials. These materials can exhibit light-induced conformational changes, variations in viscosity and solubility, and photomechanical effects. Such materials have potential applications in various fields, including biomedical devices, sensors, and actuators .
Photochemistry Research
The compound’s role in the photochemistry of cellulose derivatives provides valuable insights into light-triggered biological processes such as vision, photosynthesis, photomorphogenesis, and photomovement. This research is not only academically intriguing but also has practical implications for the design of biomimetic materials and systems .
Polysaccharide Structural Diversity
Polysaccharides, modified with [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, demonstrate the vast structural diversity and functional versatility of these biopolymers. The ability of these modified polysaccharides to form structures through supramolecular interactions opens up possibilities for tailoring advanced materials with specific properties .
Antimicrobial Activity
While the specific compound has not been directly linked to antimicrobial activity, related chromene-based compounds have been studied for their potential antimicrobial properties. This suggests that further research could explore the antimicrobial applications of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, particularly against bacteria such as K. pneumoniae, E. coli, and S. aureus .
Chemical Education and Research
The compound serves as an example in chemical education and research for demonstrating synthetic techniques, spectroscopic analysis, and the study of photoactive materials. It provides a practical case for students and researchers to understand the complexities of chemical synthesis and the functionalization of biopolymers .
properties
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTVBWFDAIAGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
CAS RN |
428504-99-8 |
Source


|
| Record name | 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)
![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)


![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)

